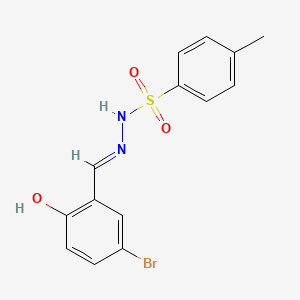![molecular formula C18H10BrNO2 B6126290 2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6126290.png)
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as BBIQ and has been found to have interesting properties that make it useful for a variety of research purposes. In
Mecanismo De Acción
The mechanism of action of BBIQ is not well understood. However, it is believed that BBIQ may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. In addition, BBIQ may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBIQ has been found to have several biochemical and physiological effects. In vitro studies have shown that BBIQ can inhibit the growth of cancer cells and induce apoptosis. In addition, BBIQ has also been found to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBIQ in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, BBIQ has been found to have low toxicity in vitro, which makes it a good candidate for further research. However, one of the limitations of using BBIQ in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that can fully explore its potential applications.
Direcciones Futuras
There are several future directions for research on BBIQ. One area of research is in the development of BBIQ-based fluorescent probes for imaging cellular structures. Another area of research is in the development of BBIQ-based anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of BBIQ and to explore its potential applications in other areas of research, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of BBIQ is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with 2-nitrobenzylamine to form the intermediate 2-(4-bromophenyl)-1-nitrobenzene. This intermediate is then reduced to 2-(4-bromophenyl)-1-aminobenzene using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2-(4-bromophenyl)-1-aminobenzene with phthalic anhydride to form BBIQ.
Aplicaciones Científicas De Investigación
BBIQ has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BBIQ has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, BBIQ has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
2-(4-bromophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOACMWREWMODMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)
![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)

![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)

![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6126294.png)